CAY10505

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

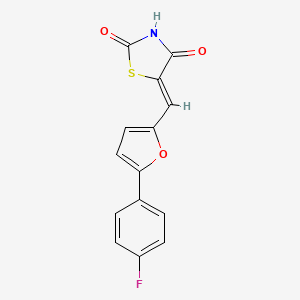

CAY10505 is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The unique structure of this compound, featuring a thiazolidine-2,4-dione core with a furan ring and a fluorophenyl group, contributes to its distinct chemical and biological characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CAY10505 typically involves the condensation of 4-fluorobenzaldehyde with 5-(furan-2-yl)methylene-1,3-thiazolidine-2,4-dione. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the thiazolidine-2,4-dione core can yield dihydro derivatives with altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidized derivatives: with modified electronic properties.

Dihydro derivatives: with potential changes in biological activity.

Substituted derivatives: with diverse functional groups enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

CAY10505 has shown significant promise in the treatment of hematologic malignancies and solid tumors. Its mechanism as a PI3Kγ inhibitor allows it to interfere with critical signaling pathways involved in tumor growth and survival.

Case Studies

- A study demonstrated that this compound effectively reduced the viability of multiple myeloma (MM) cells when treated for 3 to 5 days. Flow cytometry analysis indicated a significant reduction in cell survival when compared to controls, with this compound showing mean survival rates of 84±14% at 10 μM concentration .

- In another investigation, this compound was tested against various cancer cell lines, including those derived from solid tumors. The results indicated that treatment with this compound led to dose-dependent decreases in cell viability, confirming its potential as an anticancer agent .

Cardiovascular Applications

This compound has been explored for its effects on vascular endothelial function and hypertension.

Case Studies

- In vivo studies on hypertensive rat models showed that administration of this compound (0.6 mg/kg) significantly improved endothelium-dependent relaxation responses to acetylcholine, suggesting its utility in treating hypertension-related vascular dysfunction .

Neuroprotection

The neuroprotective effects of this compound have been evaluated in the context of neurodegenerative diseases.

Case Studies

- Research indicated that this compound partially mitigated the effects of oxidative stress in neuronal cells by reducing Akt phosphorylation induced by baicalein, highlighting its potential role in neuroprotection against oxidative damage .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of CAY10505 involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in regulating glucose and lipid metabolism.

Pathways Involved: Activation of PPARγ leads to the modulation of gene expression involved in glucose uptake, fatty acid storage, and insulin sensitivity. This results in improved metabolic profiles and potential therapeutic benefits for conditions like diabetes and metabolic syndrome.

Vergleich Mit ähnlichen Verbindungen

Rosiglitazone: Another thiazolidinedione with anti-diabetic properties, but with a different substitution pattern on the thiazolidine-2,4-dione core.

Pioglitazone: Similar to rosiglitazone, used for the treatment of type 2 diabetes, but with a distinct safety profile and efficacy.

Uniqueness:

Structural Uniqueness: The presence of the furan ring and the fluorophenyl group in CAY10505 imparts unique electronic and steric properties that differentiate it from other thiazolidinediones.

Biological Activity:

Biologische Aktivität

CAY10505, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers and vascular dysfunctions. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

- Chemical Identity :

- CAS Number : 1218777-13-9

- Molecular Formula : C₁₄H₈FNO₃S

- Molecular Weight : 289.28 g/mol

This compound is characterized as a potent PI3Kγ inhibitor with an IC50 value of approximately 30 nM in neuronal cells, indicating its efficacy in modulating signaling pathways critical for cell survival and proliferation .

This compound functions by inhibiting the PI3K/Akt/mTOR signaling pathway, which is pivotal in regulating various cellular processes such as growth, metabolism, and survival. The inhibition of PI3Kγ specifically affects the downstream Akt phosphorylation, which is essential for cell survival mechanisms .

In Vitro Studies

-

Multiple Myeloma Cell Lines :

- This compound was tested on multiple myeloma (MM) cell lines and freshly isolated primary MM samples. The treatment resulted in significant anti-survival effects, with a mean survival rate relative to DMSO-treated controls recorded at 84±14% when treated with 10 μM this compound over three to five days .

- Neuronal Cells :

In Vivo Studies

This compound was administered to hypertensive rats at a dose of 0.6 mg/kg orally. The results indicated:

- A significant reduction in mean arterial blood pressure (MABP).

- Improvement in endothelial function as evidenced by enhanced acetylcholine-induced relaxation.

- Increased serum nitrite/nitrate concentrations, indicating improved vascular health .

Data Table: Summary of Biological Activity

| Study Type | Cell Type / Model | Concentration (μM) | IC50 (nM) | Outcome |

|---|---|---|---|---|

| In Vitro | Multiple Myeloma Cell Lines | 10 | - | Mean survival: 84±14% vs DMSO control |

| In Vitro | Neurons | 200 | 30 | Reduced Akt phosphorylation |

| In Vivo | Hypertensive Rats | 0.6 mg/kg | - | Reduced MABP; improved endothelial function |

Case Studies

A notable case study involved the application of this compound in treating vascular endothelial dysfunction associated with hypertension. The study demonstrated that administration of this compound significantly ameliorated endothelial dysfunction by enhancing endothelium-dependent relaxation responses to acetylcholine .

Eigenschaften

IUPAC Name |

(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3S/c15-9-3-1-8(2-4-9)11-6-5-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBTYTGRUBUUIL-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.